molecular formula C13H24ClN3O2S B12730816 Benzeneethanesulfonamide, 2-amino-5-(diethylamino)-N-methyl-, monohydrochloride CAS No. 63467-17-4

Benzeneethanesulfonamide, 2-amino-5-(diethylamino)-N-methyl-, monohydrochloride

Cat. No.: B12730816
CAS No.: 63467-17-4
M. Wt: 321.87 g/mol
InChI Key: CDTMUWYCIZVINB-UHFFFAOYSA-N
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Description

Benzeneethanesulfonamide, 2-amino-5-(diethylamino)-N-methyl-, monohydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzene ring, an ethane sulfonamide group, and an amino group substituted with diethylamino and N-methyl groups. The monohydrochloride form indicates the presence of a single hydrochloride ion associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanesulfonamide, 2-amino-5-(diethylamino)-N-methyl-, monohydrochloride typically involves the oxidative coupling of thiols and amines. This method is advantageous due to its efficiency and environmental friendliness . The reaction conditions often include the use of low-cost commodity chemicals and do not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative coupling processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be cost-effective and scalable, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanesulfonamide, 2-amino-5-(diethylamino)-N-methyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino and diethylamino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzeneethanesulfonamide compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and other industries.

Scientific Research Applications

Benzeneethanesulfonamide, 2-amino-5-(diethylamino)-N-methyl-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanesulfonamide, 2-amino-5-(diethylamino)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The diethylamino and N-methyl groups enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneethanesulfonamide, 2-amino-5-(diethylamino)-N-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility, stability, and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

63467-17-4

Molecular Formula

C13H24ClN3O2S

Molecular Weight

321.87 g/mol

IUPAC Name

2-[2-amino-5-(diethylamino)phenyl]-N-methylethanesulfonamide;hydrochloride

InChI

InChI=1S/C13H23N3O2S.ClH/c1-4-16(5-2)12-6-7-13(14)11(10-12)8-9-19(17,18)15-3;/h6-7,10,15H,4-5,8-9,14H2,1-3H3;1H

InChI Key

CDTMUWYCIZVINB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N)CCS(=O)(=O)NC.Cl

Origin of Product

United States

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